2-aminothiophene-3-carboxylic Acid

Description

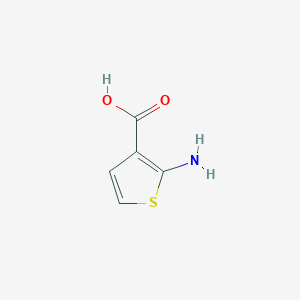

Structure

3D Structure

Properties

IUPAC Name |

2-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMLBZKIUZTEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363692 | |

| Record name | 2-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56387-08-7 | |

| Record name | 2-Amino-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-aminothiophene-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiophene-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, analysis, and applications of this compound (CAS No. 56387-08-7). As a pivotal heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional structure—comprising an aromatic thiophene ring, a nucleophilic amino group, and a versatile carboxylic acid moiety—renders it a precursor to a diverse range of pharmacologically active agents and functional materials. This document synthesizes field-proven insights with established scientific data to offer a practical and in-depth resource for laboratory professionals.

Molecular Identity and Structural Framework

This compound is a heterocyclic compound whose structure is foundational to its chemical behavior and synthetic utility.

-

IUPAC Name: this compound

-

InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N[3]

The molecule's architecture features a planar, five-membered thiophene ring, which imparts aromatic stability. The substituents at the C2 (amino) and C3 (carboxylic acid) positions are crucial. The proximity of the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a unique electronic environment that dictates the molecule's reactivity, acidity, and potential for intramolecular interactions. In solid form and in solutions near neutral pH, the molecule can exist as a zwitterion, a characteristic that significantly influences its solubility profile.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Data Summary

| Property | Value / Description | Source(s) |

| Appearance | White crystalline solid. | [1] |

| Molecular Weight | 143.16 g/mol | [1][2] |

| Melting Point | Not well-reported for the free acid. The corresponding methyl ester melts at 76-81 °C. | [4] |

| Boiling Point | 347.1 °C (Predicted) | [1][2] |

| Density | 1.527 g/cm³ (Predicted) | [1][2] |

| pKa | 5.42 ± 0.20 (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane. | [1] |

| Storage | 2-8°C, protect from light, keep dry. | [2] |

In-Depth Analysis of Key Properties

Solubility Profile: The solubility of this compound is a direct consequence of its amphoteric, amino acid-like structure.

-

Aqueous Solubility: The term "slightly soluble" indicates that its solubility in pure water is limited.[1] This is typical for amino acids at their isoelectric point, where the net charge is zero, minimizing interactions with polar water molecules. The solubility is expected to increase significantly under acidic conditions (pH < 4) due to the protonation of the amino group, forming a cationic species, and under basic conditions (pH > 7) due to the deprotonation of the carboxylic acid, forming an anionic species.[5]

-

Organic Solubility: Its reported solubility in ethanol and dichloromethane highlights the contribution of the aromatic thiophene ring to its overall character.[1] The nonpolar ring and carbon backbone allow for favorable interactions with less polar organic solvents. This dual solubility is advantageous for both synthesis (organic solvents) and potential biological applications (aqueous environments).

Acidity (pKa): The predicted pKa of ~5.4 reflects the acidity of the carboxylic acid group.[1] This value is influenced by the electron-donating amino group at the adjacent position. The amino group itself has a basic character, but its pKa is not specified in the available data. Understanding these two pKa values is critical for designing purification protocols (e.g., acid-base extraction) and predicting the molecule's charge state at physiological pH (7.4), which is essential for receptor binding and membrane permeation.

Spectral Properties: Spectroscopic analysis is indispensable for structural confirmation and purity assessment. While full spectra for the free acid are not readily available in public databases, its expected spectral characteristics can be reliably predicted from its functional groups and data from closely related analogues.

-

¹H NMR: The spectrum is expected to show two distinct doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet, which may disappear upon D₂O exchange, would be present for the amino (-NH₂) protons. Most characteristically, a very broad, downfield signal between 10-12 ppm would correspond to the carboxylic acid proton (-COOH).[6][7]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 160-180 ppm range.[6][7] The four carbons of the thiophene ring would appear in the aromatic region (approx. 100-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorptions include:

-

A very broad O-H stretch from 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.[7]

-

N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.[8]

-

A strong C=O (carbonyl) stretch for the carboxylic acid around 1700-1725 cm⁻¹.[7]

-

C=C stretching bands for the aromatic thiophene ring around 1400-1550 cm⁻¹.[9]

-

-

UV-Vis Spectroscopy: The aminothiophene chromophore is expected to dominate the UV-Vis spectrum. Thiophene derivatives typically exhibit strong absorption bands in the UV region, with a λmax expected around 260 nm.[10]

Synthesis, Reactivity, and Stability

The synthesis of this compound and its derivatives is most famously achieved via the Gewald reaction, a testament to its efficiency and versatility.

The Gewald Reaction: A Cornerstone of Synthesis

The Gewald multicomponent reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[11][12] This reaction directly assembles the highly functionalized 2-aminothiophene ring system.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Gewald Synthesis of Ethyl Ester Intermediate Causality: This protocol utilizes a basic catalyst (morpholine) to facilitate the initial Knoevenagel condensation between the ketone and the active methylene of the cyanoacetate.[12] The subsequent nucleophilic attack and cyclization involving sulfur are also base-promoted. Ethanol serves as a suitable polar protic solvent for all reactants.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.).

-

Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketone).

-

Catalyst Addition: Slowly add morpholine (1.0 eq.) to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 45-50°C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.

Ester Hydrolysis (Saponification)

To obtain the target carboxylic acid, the synthesized ester must be hydrolyzed. Causality: Saponification is a robust method for ester cleavage. A strong base (NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent acidification step is crucial to protonate the carboxylate salt intermediate, causing the free carboxylic acid to precipitate from the aqueous solution.

-

Setup: Suspend the ethyl 2-aminothiophene-3-carboxylate ester (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq.).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Workup: Cool the reaction mixture in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~3-4). The this compound will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional components. The amino group is a potent nucleophile and can react with electrophiles (e.g., aldehydes, acyl chlorides). The carboxylic acid can undergo esterification or be converted to an amide. The thiophene ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the attached groups. The compound should be stored in a cool, dry, dark place to prevent degradation.[2]

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: HPLC-UV Analysis Causality: Due to the compound's polar and ionizable nature, a mixed-mode or HILIC column is often superior to traditional reversed-phase (C18) columns, as it provides better retention and peak shape for such analytes.[13] A slightly acidic mobile phase ensures the carboxylic acid is protonated and interacts predictably with the stationary phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A mixed-mode HILIC column (e.g., Amaze TH, 4.6 x 100 mm, 5 µm).[13]

-

Mobile Phase: An isocratic mixture of 80% Acetonitrile and 20% aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to 4.8).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the compound's λmax (approx. 260 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water/acetonitrile) and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.

Caption: General workflow for the HPLC-UV analysis of the title compound.

Relevance in Drug Discovery and Materials Science

This compound is not merely a laboratory curiosity; it is a validated and highly valuable scaffold in applied chemistry.

-

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[2] Derivatives of this core structure have demonstrated a wide array of biological activities:

-

Anticancer Agents: Ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines, including T-cell lymphoma and prostate cancer, where they can induce apoptosis.[14][15]

-

Anti-inflammatory Drugs: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[16]

-

Antimicrobial Agents: The 2-aminothiophene motif is a common feature in compounds with antibacterial and antifungal properties.[16]

-

CNS Agents: The structure is integral to allosteric modulators of adenosine receptors, which have applications in neurological disorders.[16]

-

-

Materials Science: Beyond pharmaceuticals, the reactive functional groups allow it to serve as a building block for dyes and agrochemicals, where the thiophene core provides chemical stability and contributes to the final product's activity.[2]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazards: The compound may cause irritation to the eyes, skin, and respiratory system.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[4]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[1][2]

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. helixchrom.com [helixchrom.com]

- 14. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 56387-08-7 | FA147485 [biosynth.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7): Synthesis, Properties, and Applications

Introduction

2-Aminothiophene-3-carboxylic acid, with the CAS Registry Number 56387-08-7, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] This compound features a thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, substituted with an amino group (-NH2) at the C2 position and a carboxylic acid (-COOH) at the C3 position.[3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an invaluable scaffold for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes.[2][4]

The thiophene nucleus is a well-established "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The specific substitution pattern of this compound provides a strategic framework for designing novel therapeutic agents targeting a range of diseases. Its derivatives have shown significant potential in the development of antimicrobial, anti-inflammatory, and cytostatic (anticancer) agents.[2][5][6] This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and key applications for researchers and professionals in drug development and chemical sciences.

Section 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Data

The key properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 56387-08-7 | [1][3] |

| Molecular Formula | C₅H₅NO₂S | [1][2][3] |

| Molecular Weight | 143.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 347.1 °C (Predicted) | [1][2] |

| Density | 1.527 g/cm³ (Predicted) | [1][2][7] |

| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane | [1] |

| Storage | 2-8°C, protect from light, keep dry | [1][2] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of the compound. The following is an interpretation of the expected spectral features.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid) : A very broad and characteristic absorption is expected in the range of 3300-2500 cm⁻¹, often obscuring the C-H stretches.[8] This broadening is due to strong hydrogen bonding between carboxylic acid dimers.[8]

-

N-H Stretch (Amine) : Two distinct, sharp peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretch (Carbonyl) : An intense, sharp peak will appear between 1760-1690 cm⁻¹, indicative of the carboxylic acid carbonyl group.[8]

-

C=C Stretch (Thiophene Ring) : Absorptions corresponding to the aromatic C=C stretching of the thiophene ring are expected in the 1550-1400 cm⁻¹ region.[9]

-

C-S Stretch : The thiophene C-S stretching mode typically appears in the 710-680 cm⁻¹ range.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is crucial for confirming the substitution pattern. Protons on the alpha-carbon to a carbonyl group typically resonate in the 2.0-3.0 ppm range.[10] The two protons on the thiophene ring will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling constants confirming their positions. The amine (-NH₂) protons will appear as a broad singlet, and the carboxylic acid (-COOH) proton will be a very broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

-

¹³C NMR : The carbon spectrum will show five distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm. The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (approx. 110-150 ppm), with the carbons attached to the heteroatoms (N and S) showing distinct chemical shifts.

-

Section 2: Synthesis and Purification

The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction , a multi-component reaction that offers a convergent and atom-economical route to this important scaffold.[11][12]

The Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[12][13] The mechanism, though not fully elucidated in its earliest days, is now understood to proceed through several key steps.[12]

-

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[12][14]

-

Michael Addition of Sulfur : Elemental sulfur, acting as a soft electrophile, is thought to add to the β-carbon of the unsaturated intermediate in a Michael-type addition. The base facilitates the opening of the S₈ ring and subsequent addition.

-

Cyclization and Tautomerization : The resulting intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to form the final, stable 2-aminothiophene aromatic ring.[12]

Caption: The multi-step mechanism of the Gewald reaction.

Detailed Experimental Protocol: Gewald Synthesis

This protocol describes a typical one-pot synthesis of a 2-aminothiophene-3-carboxylate derivative. Modifications, such as using microwave irradiation, can significantly reduce reaction times.[11][15]

-

Reagents & Equipment :

-

Appropriate ketone or aldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Base catalyst (e.g., Morpholine or Diethylamine, ~0.1-0.2 eq)

-

Solvent (e.g., Ethanol, Methanol, or DMF)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure :

-

Setup : To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.0 eq), and ethanol (approx. 2-3 mL per mmol of ketone).

-

Catalyst Addition : While stirring, slowly add the base catalyst (e.g., morpholine) to the mixture. Causality Note: The base is crucial for catalyzing both the initial Knoevenagel condensation and facilitating the addition of sulfur.

-

Reaction : Gently heat the reaction mixture to 45-50°C with continuous stirring. The reaction is often mildly exothermic. Maintain this temperature for 2-4 hours.[13] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product often forms. The flask can be further cooled in an ice bath to maximize precipitation.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual reactants and impurities.

-

Purification : The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene derivative.[13]

-

Section 3: Chemical Reactivity and Derivative Synthesis

The bifunctional nature of this compound makes it a versatile starting material for constructing more complex heterocyclic systems.

-

Reactions of the Amino Group : The C2-amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with aldehydes to form Schiff bases.[13]

-

Reactions of the Carboxylic Acid Group : The C3-carboxylic acid can be converted into esters, amides, or acid chlorides. Amide coupling reactions are particularly common in drug discovery to introduce new substituents and modulate physicochemical properties.

-

Cyclization Reactions : The adjacent amino and carboxylate functionalities are perfectly positioned to undergo intramolecular cyclization reactions with various reagents to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant pharmacological interest.[4] For instance, reaction with nitriles can yield thienopyrimidine derivatives.[4]

Caption: Reactivity and derivative synthesis workflow.

Section 4: Applications in Research and Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[6]

-

Anticancer (Cytostatic) Agents : Derivatives of this compound have been identified as novel and highly selective cytostatic agents.[5][16] Certain ester derivatives exhibit unusual selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, with activity in the nanomolar range.[3][5] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 phase in prostate cancer cells.[5][]

-

Antimicrobial and Anti-inflammatory Activity : The thiophene ring is present in several commercial drugs with antibacterial properties.[6] Numerous synthetic derivatives based on the 2-aminothiophene core have been evaluated for their antimicrobial and anti-inflammatory activities.[6][15]

-

Drug Discovery and Pharmacomodulation : This compound serves as a key intermediate for synthesizing libraries of molecules for high-throughput screening.[2] Its reactive handles allow for systematic chemical modifications (pharmacomodulation) to optimize biological activity, as demonstrated in the development of new drug candidates against diseases like leishmaniasis.[18]

-

Other Applications : Beyond pharmaceuticals, these compounds are used as intermediates in the synthesis of dyes and agrochemicals, where the thiophene core contributes to the stability and bioactivity of the final products.[2][4]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its derivatives.

-

Hazard Identification : The compound may cause irritation to the eyes, respiratory system, and skin.[1] Some related aminothiophene derivatives are classified as toxic if swallowed.[19]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19][20]

-

Handling : Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21][22]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Recommended storage temperature is between 2-8°C.[2]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, establishes it as a fundamental building block for organic and medicinal chemists. The proven track record of its derivatives as potent and selective biological agents, particularly in oncology, ensures that this scaffold will continue to be a focus of intensive research and drug development efforts. This guide provides the core technical knowledge required for researchers to effectively utilize this powerful chemical tool in their synthetic and therapeutic programs.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy this compound | 56387-08-7 [smolecule.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. chemwhat.com [chemwhat.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, Mass) of 2-aminothiophene-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiophene-3-carboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅NO₂S), a pivotal heterocyclic building block in modern medicinal chemistry.[1] As a foundational scaffold for various pharmaceuticals, including anti-inflammatory, antidiabetic, and cytostatic agents, its unambiguous structural confirmation is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Functional Groups

This compound possesses a unique electronic architecture arising from the interplay between the electron-rich thiophene ring, an amino group at the C2 position, and a carboxylic acid group at the C3 position. This arrangement dictates its chemical reactivity and is the basis for its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to slow the exchange of labile protons (NH₂ and COOH), allowing for their observation.[3]

-

Instrumentation: Data is acquired on a 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Standard pulse programs are used to collect ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides a map of the hydrogen environments within the molecule. The alpha protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region, but in an aromatic system like this, the ring protons are further downfield.[4][5]

| Proton Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Insights |

| -COOH | ~12.0 - 13.0 | Broad Singlet | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Its broadness is characteristic of an acidic, exchangeable proton. |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet | The chemical shift is variable and depends on concentration and temperature. The broadness is due to quadrupole effects from the nitrogen atom and chemical exchange. |

| Thiophene H5 | ~7.5 - 7.7 | Doublet (d) | Coupled to H4. |

| Thiophene H4 | ~6.8 - 7.0 | Doublet (d) | Coupled to H5. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of carboxylic acid derivatives is characteristically deshielded, appearing far downfield between 160-180 ppm.[5]

| Carbon Assignment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights |

| C=O (Carboxylic Acid) | ~165 - 170 | The most deshielded carbon due to the double bond to an electronegative oxygen atom. |

| **C2 (C-NH₂) ** | ~155 - 160 | Deshielded by the attached nitrogen and its position within the aromatic ring. |

| C5 | ~125 - 130 | A standard aromatic C-H carbon. |

| C4 | ~115 - 120 | An aromatic C-H carbon, shielded relative to C5. |

| C3 (C-COOH) | ~110 - 115 | Shielded relative to other ring carbons due to its position adjacent to the electron-donating amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: IR

-

Sample Preparation: The sample is intimately mixed with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure (8-10 tons) to form a transparent pellet.[3]

-

Spectrum Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3]

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is rich with characteristic bands that confirm the presence of all key functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A hallmark of a hydrogen-bonded carboxylic acid, often appearing as a very broad trough.[6] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Sharp (two bands) | The two bands correspond to the symmetric and asymmetric stretching of the primary amine group.[4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the thiophene ring.[7] |

| C=O Stretch (Carboxylic Acid) | 1660 - 1700 | Strong, Sharp | A very intense absorption confirming the carbonyl group. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic carboxylic acid.[6] |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium | Multiple bands corresponding to the stretching vibrations within the aromatic ring.[8] |

| C-S Stretch (Thiophene Ring) | 600 - 800 | Weak to Medium | Confirms the presence of the thiophene heterocycle.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: MS

-

Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile (approx. 1 mg/mL).[3]

-

Instrumentation: The solution is introduced into an ESI-MS system. ESI is a soft ionization technique that is well-suited for polar molecules and often keeps the molecular ion intact.

-

Data Analysis: The resulting mass-to-charge (m/z) spectrum is analyzed to identify the molecular ion and key fragment ions.

Interpretation of Mass Spectrum

-

Molecular Ion Peak [M+H]⁺: The expected molecular weight of this compound is 143.17 g/mol .[1] In ESI positive mode, the primary observed peak will be the protonated molecule [M+H]⁺ at an m/z of approximately 144.18.

-

Key Fragmentation: A primary fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group.[5] For this molecule, a significant fragmentation would be the loss of the carboxyl group in the form of CO₂ (44 Da) or H₂O (18 Da) from the molecular ion.

Caption: Plausible ESI-MS fragmentation pathways.

Integrated Spectroscopic Validation Workflow

The definitive characterization of this compound relies not on a single technique, but on the convergence of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from synthesis to final structural validation. Many synthetic routes, such as the Gewald reaction, are employed to produce this compound.[9][10]

Caption: Standard workflow for synthesis and structural validation.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecular skeleton, while IR spectroscopy confirms the presence of the critical amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability. This comprehensive dataset serves as a reliable reference for researchers, ensuring the identity and purity of this vital compound in drug discovery and development pipelines.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and formula of 2-aminothiophene-3-carboxylic acid

An In-depth Technical Guide to 2-Aminothiophene-3-carboxylic Acid: A Cornerstone for Modern Drug Discovery

Introduction

This compound (2-ATCA) is a heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural arrangement, featuring a sulfur-containing aromatic thiophene ring substituted with both an amino and a carboxylic acid group, provides a versatile platform for chemical modification. This guide offers a comprehensive overview of 2-ATCA, from its fundamental molecular properties and synthesis to its chemical reactivity and critical applications as a building block for novel therapeutic agents. As Senior Application Scientists, our focus is not merely on the "what" but the "why"—elucidating the causal relationships between structure, reactivity, and biological function that make 2-ATCA an invaluable tool for researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The therapeutic potential of any core scaffold originates from its fundamental structure and resulting physicochemical properties. 2-ATCA is a crystalline solid whose structure is defined by a planar, five-membered thiophene ring.[1] This planarity, coupled with the electron-donating amino group and the electron-withdrawing carboxylic acid group, establishes a unique electronic and steric profile that governs its reactivity and intermolecular interactions.

The amino group at the C2 position and the carboxylic acid at the C3 position are key to its function. They can act as hydrogen bond donors and acceptors, respectively, which is critical for binding to biological targets such as enzyme active sites and receptors.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 2-Aminothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the discovery and history of 2-aminothiophene-3-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry and materials science. We will delve into the seminal work of Karl Gewald, the development of the versatile Gewald reaction for its synthesis, the underlying reaction mechanism, and the evolution of its applications. This document serves as a comprehensive technical resource, offering not only historical context but also practical insights into the synthesis and significance of this important chemical entity.

Introduction: The Unassuming Importance of a Thiophene Scaffold

In the vast landscape of heterocyclic chemistry, the thiophene ring holds a place of prominence. Its structural similarity to benzene allows it to act as a bioisostere in many biologically active molecules, offering modified physicochemical properties without a complete loss of activity.[1] Within the diverse family of thiophene derivatives, 2-aminothiophenes are a particularly valuable class of compounds, serving as versatile building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[2][3] At the heart of this chemical family lies this compound, a molecule whose discovery unlocked new avenues in drug design and chemical synthesis. Its strategic placement of an amino group and a carboxylic acid on the thiophene core provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate in the development of complex molecular architectures.[4]

This guide will trace the journey of this compound from its conceptual beginnings to its current status as a key synthetic intermediate.

The Dawn of a New Synthetic Era: The Gewald Reaction

The history of this compound is intrinsically linked to the discovery of a powerful synthetic method: the Gewald reaction . First reported in the 1960s by the German chemist Karl Gewald , this multicomponent reaction revolutionized the synthesis of polysubstituted 2-aminothiophenes.[5][6] The elegance of the Gewald reaction lies in its convergence, allowing for the one-pot synthesis of these valuable heterocycles from readily available starting materials.[7]

The seminal paper by Gewald, Schinke, and Böttcher in Chemische Berichte in 1966 laid the groundwork for this new synthetic methodology. This work described the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.

The Chemical Logic Behind the Gewald Reaction

The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, proceeds through a series of well-defined steps.[5] Understanding this mechanism is crucial for optimizing reaction conditions and adapting the methodology for the synthesis of diverse derivatives.

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., a cyanoacetate).[8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[8]

Figure 1: Generalized mechanism of the Gewald reaction.

Synthesis of this compound: A Practical Approach

The Gewald reaction provides a direct and efficient route to this compound and its esters. By selecting the appropriate starting materials, specifically an ester of cyanoacetic acid, the desired 3-carboxy functional group can be readily installed.

Experimental Protocol: Synthesis of Ethyl 2-aminothiophene-3-carboxylate

This protocol provides a representative example of a Gewald synthesis for a key precursor to this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl cyanoacetate | 113.12 | 11.3 g | 0.1 |

| Aldehyde/Ketone | - | 0.1 mol | 0.1 |

| Elemental Sulfur | 32.06 | 3.2 g | 0.1 |

| Diethylamine | 73.14 | 10 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), ethyl cyanoacetate (11.3 g, 0.1 mol), and the chosen aldehyde or ketone (0.1 mol).

-

To this solution, add elemental sulfur (3.2 g, 0.1 mol) and diethylamine (10 mL).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

The resulting ethyl 2-aminothiophene-3-carboxylate can then be hydrolyzed to this compound.

Figure 2: A typical experimental workflow for the Gewald synthesis.

Applications and Significance in Drug Discovery and Beyond

The discovery of this compound and the development of the Gewald reaction have had a profound impact on medicinal chemistry. This scaffold is a key component in a variety of biologically active molecules.

-

Anti-inflammatory Agents: Derivatives of this compound have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Anticancer Agents: The 2-aminothiophene core is present in numerous compounds with demonstrated cytostatic and antitumor activities.[9][10] Certain ester derivatives have shown selective activity against specific cancer cell lines.[9]

-

Kinase Inhibitors: The structural features of 2-aminothiophenes make them suitable scaffolds for the design of kinase inhibitors, a critical class of drugs in cancer therapy.

-

Antimicrobial and Antiviral Agents: The thiophene nucleus is a common motif in compounds exhibiting antimicrobial and antiviral properties.[11]

-

Central Nervous System (CNS) Active Compounds: The versatility of the 2-aminothiophene scaffold has been exploited in the development of agents targeting the CNS.

Beyond pharmaceuticals, derivatives of this compound are utilized in the synthesis of dyes and pigments, as well as in the development of novel organic materials with interesting electronic and optical properties.[3][12]

Conclusion: A Legacy of Versatility

The discovery of this compound, born from the ingenuity of the Gewald reaction, represents a significant milestone in heterocyclic chemistry. What began as a novel synthetic method has blossomed into a cornerstone for the construction of a vast array of functional molecules. The continued exploration of the chemistry of this compound and its derivatives promises to yield new and innovative solutions in medicine, materials science, and beyond, solidifying the enduring legacy of Karl Gewald's pioneering work.

References

- 1. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 56387-08-7 | FA147485 [biosynth.com]

- 11. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 12. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 2-Aminothiophene-3-carboxylic Acid and Its Derivatives: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-aminothiophene-3-carboxylic acid and its derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, physicochemical and spectroscopic properties, reactivity, and diverse applications, with a particular focus on their role in medicinal chemistry.

Introduction: The Versatile 2-Aminothiophene Scaffold

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its inherent chemical features, including the presence of a reactive amino group and a carboxylic acid (or its ester/amide derivative) on a thiophene ring, make it a versatile building block for the synthesis of a wide array of functionalized molecules and condensed heterocyclic systems.[4][5] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor, and antiviral properties.[3][6] This has led to their extensive investigation in drug discovery programs, with some compounds entering clinical development.[6][7] Beyond pharmaceuticals, these compounds also find applications in the development of dyes and agrochemicals.[5][8]

Synthesis: The Gewald Reaction and Its Variations

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][9] This one-pot, multi-component reaction is valued for its efficiency, operational simplicity, and the ready availability of starting materials.[2]

The Gewald Reaction: Mechanism and Core Principles

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base catalyst (typically a secondary amine like morpholine or piperidine).[9][10] The reaction proceeds through a series of steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[1][9]

-

Sulfur Addition: The elemental sulfur (typically in its S8 crown form) is then attacked by the enolate of the Knoevenagel adduct.[1]

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

biological activity of 2-aminothiophene-3-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiophene-3-Carboxylic Acid and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The 2-aminothiophene scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with this compound and its derivatives. We will delve into the key therapeutic areas where this scaffold has shown significant promise, including oncology, infectious diseases, and inflammatory disorders. By synthesizing data from seminal and contemporary research, this document aims to explain the causality behind experimental designs, present validated protocols, and offer insights into the structure-activity relationships that govern the efficacy of these compounds. Our focus is on providing actionable knowledge for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The 2-Aminothiophene Core as a Privileged Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is a key structural motif in numerous pharmaceuticals, agrochemicals, and dyes.[2][3] When substituted with an amino group at position 2 and a carboxylic acid or its ester/amide equivalent at position 3, the resulting this compound core becomes a remarkably versatile building block for drug discovery.[3][4] Its synthetic accessibility, primarily through the robust and efficient Gewald three-component reaction, allows for extensive structural diversification, enabling chemists to fine-tune its pharmacological properties.[2][3] This inherent adaptability is why 2-aminothiophenes are considered privileged scaffolds, capable of forming the basis for selective and potent modulators of various biological pathways.[1][5]

Anticancer and Cytostatic Properties: Targeting Malignant Cells with Selectivity

A significant body of research has focused on the application of this compound derivatives as anticancer agents. Unlike many traditional chemotherapeutics that exhibit broad cytotoxicity, certain derivatives of this class display a remarkable and highly desirable selectivity for specific cancer cell lines.[6]

Mechanism of Action: A Multi-Pronged Attack

The anticancer effects of these compounds are not attributed to a single mechanism but rather a coordinated assault on cancer cell proliferation and survival. Key mechanistic insights include:

-

Selective Cytotoxicity : Ester derivatives of this compound have been found to be unusually selective against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations (IC50) in the nanomolar range.[6][7] This selectivity is a critical advantage, suggesting a wider therapeutic window and potentially fewer side effects compared to non-selective agents.[8]

-

Cell Cycle Arrest : The prototype compound, referred to as compound 3 in seminal studies, induces an accumulation of prostate cancer cells in the G1 phase of the cell cycle.[6] This arrest prevents cells from progressing to the S phase (DNA synthesis), effectively halting proliferation.

-

Induction of Apoptosis : Beyond simply stopping cell growth, these compounds actively induce programmed cell death, or apoptosis, in cancer cells.[6][9] This is a crucial feature for an effective anticancer drug, as it leads to the elimination of malignant cells. The induction of apoptosis is confirmed by markers such as the increase of cleaved PARP (Poly ADP-ribose polymerase).[9]

-

Inhibition of Protein Synthesis : The tumor-selective compounds cause a more pronounced suppression of protein synthesis compared to DNA or RNA synthesis, pointing to a targeted disruption of cellular processes essential for cancer cell growth and survival.[6]

Quantitative Data: Cytostatic Activity

The following table summarizes the cytostatic efficacy of representative 2-aminothiophene derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SB-44 | HeLa | Cervical Adenocarcinoma | 20.33 | [9] |

| SB-83 | HeLa | Cervical Adenocarcinoma | 15.38 | [9] |

| SB-200 | HeLa | Cervical Adenocarcinoma | 21.08 | [9] |

| SB-44 | PC3 | Prostate Cancer | 34.04 | [9] |

| SB-83 | PC3 | Prostate Cancer | 29.35 | [9] |

| SB-200 | PC3 | Prostate Cancer | 29.53 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro cytotoxicity of 2-aminothiophene derivatives against adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. ijpscr.info [ijpscr.info]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. This compound [myskinrecipes.com]

- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 6. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 8. Buy this compound | 56387-08-7 [smolecule.com]

- 9. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Aminothiophene-3-Carboxylic Acid

Abstract

2-Aminothiophene-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science, finding application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and specialized dyes.[1] Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering field-proven insights and detailed methodologies for its effective handling, formulation, and analytical characterization. We will explore the theoretical underpinnings of its behavior and provide actionable protocols for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their work with this versatile compound.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior in various experimental and manufacturing settings.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [1][2] |

| Molar Mass | 143.16 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 347.1 ± 27.0 °C (Predicted) | [2] |

| Density | 1.527 g/cm³ (Predicted) | [1] |

| pKa | 5.42 ± 0.20 (Predicted) | [2] |

The presence of both an acidic carboxylic acid group and a basic amino group makes this compound a zwitterionic compound at its isoelectric point. This dual functionality dictates its solubility behavior, particularly its response to changes in pH. The predicted pKa suggests that the compound's charge state, and therefore its solubility in aqueous media, will be significantly influenced by the pH of the solution.

Solubility Profile: Navigating Formulation and Application

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. While specific quantitative data is sparse in publicly available literature, its structural motifs provide a strong basis for predicting its solubility characteristics.

Aqueous Solubility

This compound is described as being "slightly soluble in water".[2] This limited aqueous solubility is typical for small organic molecules with both polar and non-polar character. The thiophene ring contributes to its lipophilicity, while the amino and carboxylic acid groups provide hydrophilicity.

The pH of the aqueous medium is expected to be the most significant factor influencing its solubility.

-

Acidic Conditions (pH < pKa of carboxylate): The carboxylic acid group will be protonated (-COOH), and the amino group will be protonated (-NH₃⁺). The net positive charge should increase the solubility in water due to the formation of a salt.

-

Near Isoelectric Point (pH ≈ pKa of amine and carboxylate): The molecule will exist predominantly as a zwitterion (-COO⁻ and -NH₃⁺). At this point, the net charge is zero, leading to minimal electrostatic repulsion between molecules and, consequently, the lowest aqueous solubility.

-

Basic Conditions (pH > pKa of amine): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The net negative charge will again lead to increased solubility in water through salt formation.

Organic Solvent Solubility

The compound is reported to be soluble in ethanol and dichloromethane.[2] This suggests that it has an affinity for both polar protic and polar aprotic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | Zwitterionic nature, balance of polar and non-polar groups. |

| Ethanol | Polar Protic | Soluble | Hydrogen bonding with both functional groups. |

| Methanol | Polar Protic | Likely Soluble | Similar to ethanol. |

| Dichloromethane | Polar Aprotic | Soluble | Dipole-dipole interactions. |

| Acetone | Polar Aprotic | Likely Soluble | Can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity is lower than other polar aprotics. |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | Ester functionality can interact with the molecule. |

| Toluene | Non-polar | Insoluble | Lack of favorable interactions. |

| Hexane | Non-polar | Insoluble | Lack of favorable interactions. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a robust and reproducible experimental approach is necessary. The shake-flask method followed by a validated analytical technique is the gold standard.

Workflow for Solubility Determination

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives for Medicinal Chemistry

Abstract

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic core in medicinal chemistry, primarily owing to its versatile synthetic accessibility and its presence in a wide array of pharmacologically active compounds.[1][2][3] Its ability to serve as a bioisosteric replacement for a phenyl group, coupled with the diverse functionalization possibilities, makes it a cornerstone for modern drug discovery.[4][5] This guide provides an in-depth exploration of the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, with a primary focus on the robust and highly adaptable Gewald multicomponent reaction. We will dissect the reaction mechanism, provide detailed experimental protocols, discuss the scope and limitations, and highlight the scaffold's significance in developing novel therapeutics, including antitumor, antifungal, and anti-inflammatory agents.[1][6][7]

Introduction: The Privileged Scaffold

The 2-aminothiophene moiety is a recurring motif in a multitude of compounds exhibiting significant biological activity. Its structural features allow it to act as a versatile synthon for more complex fused heterocyclic systems or as a core component in molecules designed to interact with various biological targets.[1][3][6] Compounds from this family are recognized as promising selective inhibitors and modulators for various receptors and enzymes.[1][3] Their applications span a wide therapeutic spectrum, including:

-

Anticancer Agents: Certain derivatives have shown potent cytostatic activity, selectively targeting tumor cell lines and inducing apoptosis.[8][9]

-

Antimicrobial Agents: The scaffold is integral to compounds with significant antibacterial and antifungal properties.[1][6]

-

Receptor Modulators: Derivatives have been developed as allosteric enhancers for adenosine receptors, highlighting their utility in neurological and cardiovascular research.[10]

-

Anti-inflammatory Agents: The well-known drug Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) built upon this core structure.[5]

The vast majority of these valuable compounds are synthesized using the Gewald reaction, a one-pot, multicomponent condensation that offers a highly efficient route to polysubstituted 2-aminothiophenes.[1][11]

The Gewald Reaction: A Cornerstone Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[5][11] This one-pot procedure is celebrated for its operational simplicity, atom economy, and the structural diversity of the products it can generate.

Reaction Mechanism

Recent computational and experimental studies have provided significant insight into the Gewald reaction mechanism.[12][13] The process is understood to proceed through several key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (e.g., ethyl cyanoacetate).[11][12] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide derivative.

-

Sulfur Addition (Thiolation): The α-carbon of the Knoevenagel adduct is deprotonated by the base, creating a carbanion. This nucleophile attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[12][13]

-

Cyclization and Aromatization: The terminal sulfur atom of the polysulfide chain then acts as a nucleophile, attacking the nitrile group to form a five-membered ring.[11][12] Subsequent tautomerization and elimination of a sulfur fragment (e.g., S₇) leads to the final, stable aromatic 2-aminothiophene product. The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[12][13]

The diagram below illustrates the generally accepted mechanistic pathway.

Caption: Figure 1: Gewald Reaction Mechanism

Scope and Variations

The versatility of the Gewald reaction is one of its most significant assets for medicinal chemistry. A wide range of substituents can be introduced onto the thiophene ring by simply varying the starting materials.

| Component | Examples | Resulting Substitution | Notes |

| Carbonyl | Acetone, Cyclohexanone, Acetophenone | R⁴, R⁵ positions | Cyclic ketones like cyclohexanone often give high yields of tetrahydrobenzo[b]thiophene derivatives.[14] |

| Active Nitrile | Ethyl Cyanoacetate, Malononitrile | R³ position (EWG) | Malononitrile is generally more reactive than cyanoacetate esters.[14] The ester or nitrile group at R³ is crucial for post-synthesis modifications. |

| Base Catalyst | Morpholine, Triethylamine, L-Proline | N/A | The choice of base can influence reaction rates and yields. Greener catalysts like L-proline have been successfully employed.[14] |

| Solvent | Ethanol, DMF, Water | N/A | While traditional solvents are common, green methodologies using water or solvent-free conditions (ball-milling) have been developed.[5][15] |

Microwave irradiation has also been shown to be beneficial, often reducing reaction times from hours to minutes and improving yields.[16]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for a representative Gewald synthesis, followed by a general workflow for post-synthetic modification, a critical step in drug development.

General Synthetic Workflow

The path from basic starting materials to a potential drug candidate involves the initial core synthesis followed by strategic functionalization to modulate physicochemical properties and biological activity.

Caption: Figure 2: Drug Development Workflow

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a common and versatile intermediate used in the development of adenosine A1 receptor allosteric enhancers.[10]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine (or Triethylamine)

-

Ethanol (absolute)

-

Ice bath

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.10 mol, 9.8 g), ethyl cyanoacetate (0.10 mol, 11.3 g), and absolute ethanol (60 mL).

-

Base Addition: Cool the mixture in an ice bath. Slowly add morpholine (0.10 mol, 8.7 g) dropwise while stirring. Maintain the temperature below 10 °C during the addition.

-

Sulfur Addition: Once the base addition is complete, add powdered elemental sulfur (0.10 mol, 3.2 g) to the mixture in one portion.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C). The reaction is typically exothermic, and the sulfur will slowly dissolve as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

-

-

Purification: The collected solid is often of sufficient purity for subsequent steps. For higher purity, recrystallize the product from hot ethanol.

-

Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected yield is typically in the range of 75-90%.

Causality and Trustworthiness:

-

Why cool before base addition? The initial Knoevenagel condensation can be exothermic. Cooling prevents side reactions and ensures controlled formation of the desired intermediate.

-

Why use powdered sulfur? Increasing the surface area of the sulfur enhances its reactivity and rate of dissolution in the reaction mixture.

-

Why wash with cold ethanol? The product has lower solubility in cold ethanol compared to hot ethanol, allowing for efficient removal of impurities while minimizing product loss. This step is a self-validating purification measure.

Conclusion and Future Outlook

The this compound framework remains a highly valuable and enduring scaffold in medicinal chemistry. The Gewald reaction provides a powerful and efficient platform for its synthesis, enabling the rapid generation of diverse chemical libraries for biological screening.[1] As synthetic methodologies continue to evolve, the development of greener, more sustainable protocols, such as those employing water as a solvent or mechanochemistry, will further enhance the utility of this privileged structure.[5][15] The continued exploration of this scaffold's chemical space is poised to deliver the next generation of therapeutics for a wide range of human diseases.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 10. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gewald_reaction [chemeurope.com]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 15. sciforum.net [sciforum.net]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes and Protocols for the Synthesis of Dyes and Agrochemicals from 2-Aminothiophene-3-Carboxylic Acid

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminothiophene Scaffold